molecular formula C8H8N2S B1298107 2-Mercapto-4,6-dimethylnicotinonitrile CAS No. 54585-47-6

2-Mercapto-4,6-dimethylnicotinonitrile

Cat. No.: B1298107
CAS No.: 54585-47-6
M. Wt: 164.23 g/mol
InChI Key: CZRHEROEPICLRO-UHFFFAOYSA-N
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Description

It serves as a versatile precursor in organic synthesis, particularly for constructing fused heterocyclic systems such as thienopyridines . Its reactivity stems from the nucleophilic thiol group and electron-withdrawing nitrile moiety, enabling alkylation, cyclization, and condensation reactions . Spectral characterization (e.g., IR and $^1$H NMR) confirms its structure, with key absorptions at 3428 cm$^{-1}$ (NH) and 1655 cm$^{-1}$ (C=O in derivatives) and NMR signals at δ 3.70 ppm (CH$2$) and δ 1.20 ppm (SH) in DMSO-d$6$ .

Properties

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRHEROEPICLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203014
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo-
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54585-47-6
Record name 2-Mercapto-4,6-dimethylnicotinonitrile
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo-
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Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-2-thioxo-
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Record name 54585-47-6
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Preparation Methods

Laboratory Synthesis

One common laboratory synthesis route involves the following steps:

  • Reactants : The primary reactant is 4,6-dimethylnicotinonitrile.
  • Thiolation Agent : Hydrogen sulfide (H₂S) is typically used as the thiolating agent.
  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is employed to facilitate the reaction.
  • Reaction Conditions : The reaction is carried out under reflux conditions to ensure complete conversion.

The general reaction can be summarized as follows:

$$
\text{4,6-dimethylnicotinonitrile} + \text{H}_2\text{S} \xrightarrow{\text{NaOH/KOH}} \text{this compound}
$$

This method typically yields the desired product with good purity and yield.

Industrial Production

In an industrial context, the preparation methods are scaled up. Key aspects include:

  • Continuous Flow Reactors : These are utilized to enhance efficiency and control over reaction parameters.
  • Optimized Conditions : Reaction conditions such as temperature, pressure, and reactant concentrations are carefully optimized to maximize yield and minimize by-products.
  • Automation : Automated systems are often employed for monitoring and controlling the reaction processes.

Comparative Analysis of Preparation Methods

Method Reactants Thiolating Agent Base Yield (%) Comments
Laboratory Synthesis 4,6-Dimethylnicotinonitrile H₂S NaOH/KOH High Suitable for small-scale synthesis
Industrial Synthesis 4,6-Dimethylnicotinonitrile H₂S NaOH/KOH Very High Scalable and efficient

Research Findings on Reaction Mechanisms

The mechanism of action for the synthesis of this compound primarily involves nucleophilic attack by the thiol group on the nitrile carbon atom of 4,6-dimethylnicotinonitrile. This process can be affected by various factors such as:

  • Temperature : Higher temperatures may increase reaction rates but could also lead to side reactions.
  • Concentration of Reactants : Adjusting the concentrations can influence both yield and selectivity.

Applications of this compound

The compound has several notable applications:

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-Mercapto-4,6-dimethylnicotinonitrile serves as a building block for synthesizing heterocyclic compounds. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

ApplicationDescription
Building BlockUsed in the synthesis of various heterocyclic compounds
Coordination ChemistryActs as a ligand for metal complexes

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound can scavenge free radicals, protecting cells from oxidative damage due to its electron-donating ability.
  • Antimicrobial Activity : Derivatives show significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, often disrupting microbial cell membranes .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Biological ActivityMechanism
AntioxidantNeutralizes free radicals
AntimicrobialDisrupts microbial membranes
AnticancerInhibits cell proliferation

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for potential therapeutic applications:

  • Cancer Therapy : Investigated for its ability to inhibit tumor growth in various cancer models.
  • Inhibition of Enzymes : Studies show it can inhibit human thymidylate kinase, an enzyme involved in DNA synthesis .

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on HepG2 liver cancer cells. Results indicated significant morphological changes in treated cells compared to controls, suggesting potential anticancer activity through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited potent activity against Pseudomonas aeruginosa. The mechanism involved membrane disruption leading to cell lysis. This finding supports its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Mercapto-4,6-dimethylnicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Mercapto-4,6-dimethylpyrimidine

  • Structure : Pyrimidine core with methyl groups (positions 4,6) and a thiol group (position 2).
  • Reactivity: Functions as a carboxyl-activating group in peptide synthesis. Forms stable acyl derivatives (e.g., N-acyl-4,6-dimethylpyrimidine-2-thiols) that undergo aminolysis with amines or amino alcohols, regenerating the parent thiol in high yields .
  • Applications : Used in solid-phase peptide synthesis and antimicrobial agents. Derivatives exhibit quantitative yields in amide formation, except with bulky acyl groups (e.g., N-propionyl) .
  • Key Difference: Lacks the nitrile group present in nicotinonitrile derivatives, altering electronic properties and reactivity pathways.

2-Hydroxy-4,6-dimethylnicotinonitrile

  • Structure: Similar to 2-mercapto-4,6-dimethylnicotinonitrile but replaces -SH with -OH.
  • Reactivity : Reduced nucleophilicity at position 2 due to hydroxyl group. Participates in hydrogen bonding, as evidenced by Hirshfeld surface analysis in related compounds .
  • Applications : Less commonly used in heterocyclic synthesis compared to its thiol counterpart. Structural studies highlight CH-π and π-π interactions in crystal packing .

2-Mercapto-4,5-dimethylthiazole

  • Structure : Thiazole ring with methyl groups (positions 4,5) and a thiol group (position 2).
  • Reactivity : Primarily alkylated at the thiol site. Lower ionization energy (7.56 eV) compared to pyridine/pyrimidine derivatives, influencing redox behavior .
  • Applications : Used in polymer cross-linking and as a corrosion inhibitor. Less prominent in pharmaceutical synthesis .

2-Thiobarbituric Acid (4,6-Dihydroxy-2-mercaptopyrimidine)

  • Structure : Pyrimidine with hydroxyl (positions 4,6) and thiol (position 2) groups.
  • Reactivity : Forms chelates with metals and reacts with malondialdehyde in lipid peroxidation assays.
  • Applications : Biochemical research (e.g., oxidative stress markers) rather than synthetic intermediates .

Comparative Data Table

Compound Core Structure Key Substituents Reactivity Highlights Applications Spectral Data (Key Features)
This compound Pyridine -SH, -CN, -CH$_3$ (4,6) Alkylation, cyclization to thienopyridines Heterocyclic synthesis, anticancer agents IR: 3428 cm$^{-1}$ (NH), 1655 cm$^{-1}$ (C=O)
2-Mercapto-4,6-dimethylpyrimidine Pyrimidine -SH, -CH$_3$ (4,6) Carboxyl activation, aminolysis Peptide synthesis, antimicrobials UV-vis: λ~300 nm (thiol regeneration)
2-Hydroxy-4,6-dimethylnicotinonitrile Pyridine -OH, -CN, -CH$_3$ (4,6) Hydrogen bonding, CH-π interactions Structural studies X-ray: Orthorhombic crystal system
2-Mercapto-4,5-dimethylthiazole Thiazole -SH, -CH$_3$ (4,5) Alkylation, redox reactions Polymer cross-linking IE: 7.56 eV

Biological Activity

Overview

2-Mercapto-4,6-dimethylnicotinonitrile (C8H8N2S) is an organic compound notable for its unique structure, which includes a mercapto group (-SH) and a nitrile functional group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The presence of the thiol group allows for significant reactivity with biological molecules, leading to various therapeutic applications.

Structural Characteristics

  • Molecular Formula : C8H8N2S
  • Molecular Weight : 164.22 g/mol
  • Functional Groups : Mercapto (-SH), Nitrile (-C≡N)

The compound's reactivity is influenced by its ability to form covalent bonds with thiol groups in proteins, which can modulate enzyme activity and contribute to its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has been shown to act as an antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is primarily attributed to the electron-donating ability of the thiol group.
  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis .

The biological activity of this compound can be explained through several mechanisms:

  • Covalent Bond Formation : The thiol group can form covalent bonds with reactive cysteine residues in proteins, altering enzyme functions and signaling pathways.
  • Free Radical Scavenging : The ability to donate electrons allows the compound to neutralize free radicals, thereby reducing oxidative stress within cells.
  • Metal Ion Complexation : The nitrile group can interact with metal ions, potentially enhancing the biological efficacy of the compound through chelation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis

Case Study: Antimicrobial Evaluation

A study conducted by Mahmoud et al. evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited moderate to strong antibacterial activity, particularly against Klebsiella pneumoniae and Salmonella spp. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .

Case Study: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, the ABTS assay was utilized to measure the radical-scavenging capacity of this compound. Results showed a significant reduction in ABTS radical cation absorbance, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Q & A

Q. What are the recommended synthetic methodologies for 2-Mercapto-4,6-dimethylnicotinonitrile, and what are the critical reaction parameters?

A scalable approach involves adapting multicomponent reactions (MCRs) using aldehydes, acetophenone derivatives, and malononitrile in aqueous media. For example, a β-cyclodextrin-catalyzed condensation at 90°C under open-air conditions yields substituted nicotinonitriles, which can be modified to introduce the mercapto group . Key parameters include stoichiometric ratios, solvent selection (e.g., water for green synthesis), and reaction time (monitored via TLC). Post-synthesis, purification via silica gel chromatography ensures high purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR (in DMSO-d6_6) to confirm substitution patterns, with aromatic protons appearing as singlets (δ 6.8–7.2 ppm) and methyl groups as doublets (δ 2.2–2.5 ppm) .
  • Thermal Analysis : Determine melting point (e.g., related compounds like 2,5-dichloro-4,6-dimethylnicotinonitrile melt at 82°C ).
  • Chromatography : Validate purity using HPLC with a C18 column and acetonitrile/water mobile phase.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use NIOSH-approved P95 respirators for dust control and nitrile gloves .
  • Storage : Store at 2–8°C in airtight containers to prevent oxidation .
  • Waste Management : Avoid discharge into drains; collect waste in halogen-resistant containers for incineration .

Advanced Research Questions

Q. How can computational chemistry optimize the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). For example, the mercapto group’s sulfur atom exhibits high nucleophilicity (local softness ~0.45 eV), enabling regioselective thiol-ene or SNAr reactions .

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Competing Reactivity : The methyl and nitrile groups can sterically hinder substitution at the 4- and 6-positions. Use bulky bases (e.g., DBU) to direct reactions to the 2-position .
  • Side Reactions : Oxidative dimerization of the mercapto group may occur; mitigate this by conducting reactions under inert atmospheres (N2_2) with radical scavengers (e.g., TEMPO) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor in opicapone synthesis (a Parkinson’s disease drug). Key steps include:

  • Chlorination : React with SO2_2Cl2_2 to form 2,5-dichloro-4,6-dimethylnicotinonitrile .
  • Imidamide Formation : Treat with hydroxylamine to generate intermediates for oxadiazole ring formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-4,6-dimethylnicotinonitrile
Reactant of Route 2
2-Mercapto-4,6-dimethylnicotinonitrile

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